molecular formula C12H12N2S B6618195 N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine CAS No. 866769-75-7

N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B6618195
CAS No.: 866769-75-7
M. Wt: 216.30 g/mol
InChI Key: URFHHXBOXFVOCY-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis method. This method includes the cyclization of α-haloketones with thiourea under basic conditions. For instance, the reaction of α-bromoacetophenone with thiourea in the presence of a base like potassium hydroxide can yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    4-Phenyl-1,3-thiazole-2-amine: Shares the thiazole core structure but lacks the cyclopropyl group.

    N-cyclopropyl-4-methyl-1,3-thiazol-2-amine: Similar structure with a methyl group instead of a phenyl group.

Uniqueness: N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine is unique due to the presence of both cyclopropyl and phenyl groups, which can influence its chemical reactivity and biological activity. The cyclopropyl group can enhance the compound’s stability and its ability to interact with specific molecular targets .

Properties

IUPAC Name

N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-4-9(5-3-1)11-8-15-12(14-11)13-10-6-7-10/h1-5,8,10H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFHHXBOXFVOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287385
Record name N-Cyclopropyl-4-phenyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866769-75-7
Record name N-Cyclopropyl-4-phenyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866769-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-4-phenyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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